molecular formula C17H18N2O3S2 B2943863 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 1797127-17-3

11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2943863
CAS No.: 1797127-17-3
M. Wt: 362.46
InChI Key: DJDRCXFOUSFQCS-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene) with an 11-oxo group and a sulfonamide substituent at position 4. The N-[2-(thiophen-3-yl)ethyl] side chain introduces a sulfur-containing heterocyclic moiety, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

11-oxo-N-(2-thiophen-3-ylethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-16-2-1-13-9-15(10-14-4-7-19(16)17(13)14)24(21,22)18-6-3-12-5-8-23-11-12/h5,8-11,18H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDRCXFOUSFQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, including the formation of the tricyclic core, the introduction of the thiophene ring, and the addition of the sulfonamide group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Several compounds share the 1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituent Key Features/Applications Reference
11-oxo-N-[2-(thiophen-3-yl)ethyl]-...-sulfonamide (Target) C₁₉H₂₀N₂O₃S₂ 412.5* N-[2-(thiophen-3-yl)ethyl] Thiophene moiety for electronic modulation
BFF-816 (3-{11-oxo-1-azatricyclo[...]}phenyl)methylidene-thiazolidinedione C₂₀H₁₇N₃O₃S 379.4 Phenyl-thiazolidinedione KAT II inhibitor; 98.6% purity
N-[(4-chlorophenyl)methyl]-3-methyl-...-sulfonamide C₁₉H₁₉ClN₂O₃S 390.9 4-chlorophenylmethyl Chloro-substituted aromatic group
N-(4-bromo-2-methylphenyl)-...-sulfonamide C₁₈H₁₇BrN₂O₃S 421.3 4-bromo-2-methylphenyl Bromo-substituted aromatic group

*Estimated based on analogous compounds.

Key Observations:
  • Substituent Effects : The thiophene-ethyl group in the target compound introduces a sulfur atom, which may enhance π-stacking interactions or modulate solubility compared to purely aromatic substituents (e.g., BFF-816’s phenyl group) .
  • Molecular Weight: Bromine in the N-(4-bromo-2-methylphenyl) analogue increases molecular weight (421.3 vs.
  • Purity and Synthesis : BFF-816 achieves 98.6% purity via a 9-step synthesis, suggesting optimized protocols for similar tricyclic systems .

Functional Analogues with Thiophene Moieties

Thiophene-containing compounds are prevalent in biomedical applications:

  • PT-ADA-PPR (): Incorporates a thiophen-3-yl ethoxy group for dual-color lysosomal imaging.
  • Imidazole Derivatives (): Thiophen-3-yl ethoxy groups in antimicrobial agents highlight the moiety’s versatility in targeting biological systems .
Comparison Table: Thiophene-Based Compounds
Compound Class Core Structure Thiophene Position Application Reference
Target Sulfonamide Azatricyclo + sulfonamide N-linked ethyl Undetermined (potential enzyme inhibition)
PT-ADA-PPR Polymeric porphyrin Ethoxy side chain Lysosomal imaging
5b (Imidazole) Nitroimidazole Ethoxy side chain Antimicrobial activity

Pharmacological and Industrial Relevance

  • Sulfonamide Utility : The sulfonamide group in and is a common pharmacophore in antibiotics and carbonic anhydrase inhibitors, implying possible antibacterial or diuretic applications for the target compound .

Biological Activity

The compound 11-oxo-N-[2-(thiophen-3-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with related compounds.

Molecular Structure

The molecular formula of the compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S with a molecular weight of approximately 399.47 g/mol. The structure features a thiophene ring and a tricyclic system, which contribute to its unique chemical properties.

IUPAC Name

The IUPAC name for this compound is N-[2-(thiophen-3-yl)ethyl]-N'-[(11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl)sulfonamide] .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to therapeutic effects.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption characteristics, allowing it to penetrate biological membranes effectively. Lipophilicity studies suggest that the compound has moderate lipophilic properties, which are essential for its bioavailability and distribution in biological systems.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that derivatives related to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus spp., highlighting the potential of this class of compounds as antimicrobial agents .
  • Anti-inflammatory Effects : Several studies have indicated that derivatives of this compound possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity towards different cell lines. Compounds similar in structure have been evaluated for their cytotoxicity against cancer cell lines, revealing promising results in inhibiting cell proliferation .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Compound NameBiological ActivityMechanism
Thiophene DerivativesAntimicrobial, Anti-inflammatoryEnzyme inhibition
Tricyclic AntidepressantsAntidepressant effectsReceptor modulation
11-Oxo CompoundsCytotoxicityApoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis often involves multi-step protocols, including cyclization and sulfonamide coupling. Key variables include solvent polarity (e.g., THF for intermediate stabilization), temperature control (room temperature for 72 hours to prevent side reactions), and catalysts (e.g., triethylamine for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the bicyclic core . Monitoring by TLC and NMR at each step ensures intermediate integrity.

Q. Which spectroscopic techniques are most reliable for structural elucidation, particularly for the fused bicyclic system?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in the thiophene and azatricyclo regions. For example, protons on the sulfonamide group exhibit downfield shifts (~δ 7.5–8.5 ppm), while the thiophene-3-yl ethyl chain shows distinct splitting patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., endo/exo configurations) by growing single crystals in slow-evaporation setups (e.g., THF/hexane mixtures). Data refinement with programs like SHELX confirms bond angles and torsion strains .

Q. How can in vitro biological activity screening be designed to assess this compound’s potential as an antimicrobial agent?

  • Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate runs. Note: Sulfonamide derivatives often target dihydropteroate synthase, but confirm specificity via enzyme inhibition assays .

Advanced Research Questions

Q. How can discrepancies in reaction product distributions under photolytic vs. thermal conditions be systematically analyzed?

  • Methodological Answer :

  • Reaction Monitoring : Use HPLC-MS to track intermediates. For example, photolysis may generate radicals (e.g., thiophen-3-yl ethyl radicals), leading to disulfide byproducts, while thermal conditions favor nucleophilic attack pathways .
  • Statistical Analysis : Apply multivariate regression to correlate variables (light intensity, temperature) with product ratios. For instance, in , photolysis of thiophenol mixtures yielded a 4:2:6:7:1 product ratio, attributed to competing radical vs. acid-catalyzed mechanisms .

Q. What computational strategies can predict the compound’s reactivity and binding modes with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density around the sulfonamide group, identifying nucleophilic hotspots.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., dihydropteroate synthase). Prioritize poses with hydrogen bonds between the sulfonamide S=O and active-site arginine residues .

Q. What methodologies evaluate environmental persistence and ecotoxicological risks of this heterocyclic compound?

  • Methodological Answer :

  • Degradation Studies : Conduct hydrolysis/photolysis experiments at pH 7–9 to simulate aquatic environments. Quantify half-lives via LC-MS and identify breakdown products (e.g., sulfonic acid derivatives).
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Correlate results with logP values to assess bioaccumulation potential .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data for stereoisomers in complex reaction mixtures?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Resolve fluxional behavior by variable-temperature experiments. For example, used ¹³C NMR to distinguish diastereomers (Δδ = 5.3 ppm for C-3 in sulfide vs. disulfide adducts) .
  • Chiral Chromatography : Employ Chiralpak columns with heptane/ethanol gradients to separate enantiomers. Validate with optical rotation measurements .

Tables for Key Data

Characterization Technique Critical Parameters Example Findings Reference
X-ray CrystallographySpace group P2₁2₁2₁, Z = 4Bond length N–S = 1.62 Å; dihedral angle = 89.5°
¹³C NMRDEPT-135 for CH₂/CH₃ differentiationδ 122.1 ppm (thiophene C-3); δ 45.2 ppm (sulfonamide)
HPLC-MSC18 column, 0.1% formic acid in H₂O/MeOHm/z 465.6 [M+H]⁺; photolytic byproduct at m/z 320

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